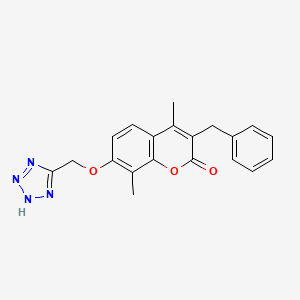
4,8-dimethyl-3-(phenylmethyl)-7-(2H-tetrazol-5-ylmethoxy)-1-benzopyran-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4,8-dimethyl-3-(phenylmethyl)-7-(2H-tetrazol-5-ylmethoxy)-1-benzopyran-2-one is a member of coumarins.
Aplicaciones Científicas De Investigación
Structural and Chemical Analysis : The study of the structures of pyrazolones formed by oxidative coupling of phenols with amino compounds provides insights into the chemical behavior and potential applications of related compounds like "4,8-dimethyl-3-(phenylmethyl)-7-(2H-tetrazol-5-ylmethoxy)-1-benzopyran-2-one" in analytical chemistry, particularly in the estimation of phenol concentrations in water supplies (Barton et al., 1987).
Synthesis and Characterization of Complexes : Research on the synthesis and characterization of metallomacrocyclic palladium(II) complexes with hybrid pyrazole ligands demonstrates the potential of compounds like "4,8-dimethyl-3-(phenylmethyl)-7-(2H-tetrazol-5-ylmethoxy)-1-benzopyran-2-one" in forming complex structures that have potential applications in materials science and catalysis (Guerrero et al., 2008).
Photochemical Applications : Studies on the photochemical conversion of related compounds provide insights into the applications of "4,8-dimethyl-3-(phenylmethyl)-7-(2H-tetrazol-5-ylmethoxy)-1-benzopyran-2-one" in photochemistry and the development of light-induced processes, which could have implications in synthetic organic chemistry and material sciences (Hobel & Margaretha, 1990).
Neuroprotective Agent Studies : The metabolism study of KR-31543, a neuroprotective agent for ischemia-reperfusion damage, provides a perspective on the potential therapeutic applications of similar compounds in neuropharmacology and drug metabolism studies (Kim et al., 2002).
Corrosion Inhibition : Research on Schiff base compounds derived from phenazone and vanillin, related to "4,8-dimethyl-3-(phenylmethyl)-7-(2H-tetrazol-5-ylmethoxy)-1-benzopyran-2-one", indicates potential applications in corrosion inhibition, particularly in steel protection in acidic environments (Emregül & Hayvalı, 2006).
Propiedades
Nombre del producto |
4,8-dimethyl-3-(phenylmethyl)-7-(2H-tetrazol-5-ylmethoxy)-1-benzopyran-2-one |
|---|---|
Fórmula molecular |
C20H18N4O3 |
Peso molecular |
362.4 g/mol |
Nombre IUPAC |
3-benzyl-4,8-dimethyl-7-(2H-tetrazol-5-ylmethoxy)chromen-2-one |
InChI |
InChI=1S/C20H18N4O3/c1-12-15-8-9-17(26-11-18-21-23-24-22-18)13(2)19(15)27-20(25)16(12)10-14-6-4-3-5-7-14/h3-9H,10-11H2,1-2H3,(H,21,22,23,24) |
Clave InChI |
STBUDKIRLAIWSI-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C(=O)OC2=C1C=CC(=C2C)OCC3=NNN=N3)CC4=CC=CC=C4 |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-[(5-Carboxy-4-hydroxy-2-methylhexan-3-yl)amino]-N-methoxy-2-oxoethanimine oxide](/img/structure/B1202417.png)
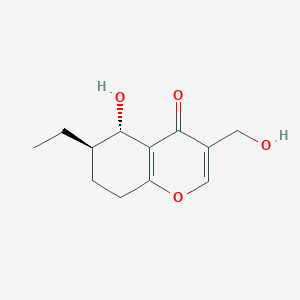
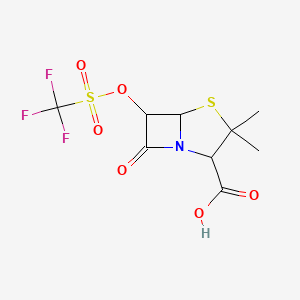
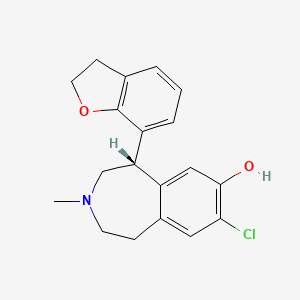
![(3R,5R)-7-[(1S,2R,3R,8S,8aR)-3-hydroxy-2-methyl-8-(2-methylbutanoyloxy)-1,2,3,7,8,8a-hexahydronaphthalen-1-yl]-3,5-dihydroxyheptanoic acid](/img/structure/B1202426.png)
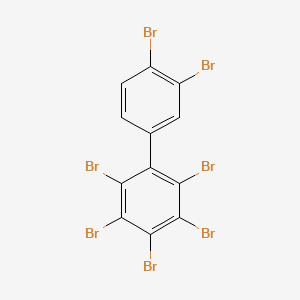
![4-[(2-aminoacetyl)-[(2S)-1-(4-methyl-2-oxochromen-7-yl)pyrrolidine-2-carbonyl]amino]-4-oxobutanoic acid](/img/no-structure.png)
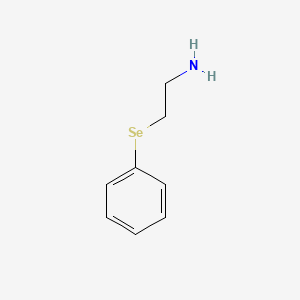
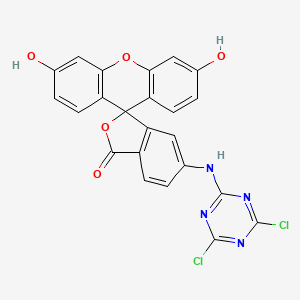
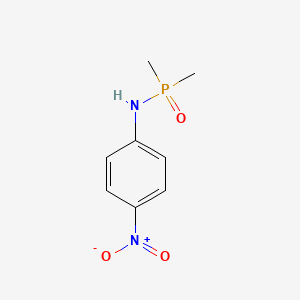
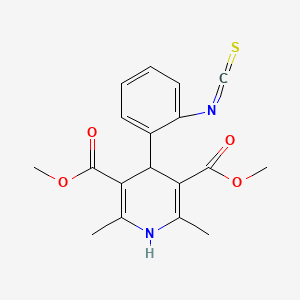
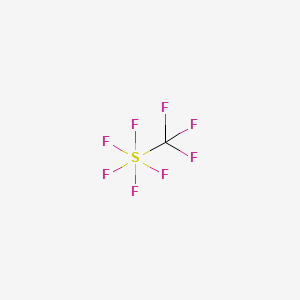
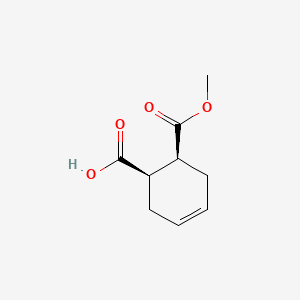
![4-[5,5-Bis(4-fluorophenyl)pentyl]-1-[2-[(3-chloro-2-oxo-1,5,6,7-tetrahydrocyclopenta[b]pyridin-4-yl)amino]-2-oxoethyl]piperazine-2-carboxamide](/img/structure/B1202439.png)